molecular formula C10H10F2O3 B2426277 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 1237991-81-9

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane

Cat. No. B2426277
CAS RN: 1237991-81-9
M. Wt: 216.184
InChI Key: DAHPARGKQAOYKA-UHFFFAOYSA-N
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Description

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane, also known as Difluoromethoxyphenyl oxirane, is a synthetic compound that belongs to the class of epoxides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • An efficient method for preparing various 2-substituted-1,4-benzodioxanes has been developed, utilizing the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by intramolecular C-O cross coupling cyclization, catalyzed by CuBr (Liu & Bao, 2010).

Dental Applications

  • Siloranes, silicon-based monomers with oxirane functionality, have been investigated for use in low shrinkage/stress dental composites, displaying stability in various aqueous environments which makes them suitable for oral use (Eick et al., 2006).

Genetic and Biological Effects

  • The genetic effects of oxiranes and siloranes, like gene mutations and micronuclei formation, were analyzed in mammalian cells. Some oxiranes showed strong effects at genetic endpoints, indicating the need for cautious application in biological contexts (Schweikl et al., 2004).

Chiral Resolution Reagents

  • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a versatile reagent for analyzing scalemic mixtures of amines, demonstrating its utility in enantiopure synthetic processes (Rodríguez-Escrich et al., 2005).

Material Science

  • Oxiranes have been studied for their use in enhancing electrochromic properties of materials, like poly(3,4‐ethylenedioxythiophene) films, showing potential in applications requiring color change capabilities (Zhang et al., 2014).

properties

IUPAC Name

2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-9-4-2-1-3-8(9)14-6-7-5-13-7/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPARGKQAOYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane

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